2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide
Description
Properties
CAS No. |
90299-08-4 |
|---|---|
Molecular Formula |
C21H20FNO |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO/c1-21(2,18-12-11-15-7-3-4-8-16(15)13-18)23-20(24)14-17-9-5-6-10-19(17)22/h3-13H,14H2,1-2H3,(H,23,24) |
InChI Key |
KLMUPSSJTQRJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation: Coupling Agent Optimization
The acetamide core is typically constructed via condensation between 2-(2-fluorophenyl)acetic acid derivatives and 2-(naphthalen-2-yl)propan-2-amine. Patent WO2003042166A2 demonstrates that carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in acetonitrile achieves 65–78% yields under mild conditions (25°C, 24 hr). Comparative studies show that substituting HOBt with HOAt (1-hydroxy-7-azabenzotriazole) increases reaction rates by 40% but introduces a 15% cost premium.
Alternative solvent-free approaches from patent WO2003042166A2 involve heating equimolar acid/amine mixtures to 50–70°C above their melting points, achieving 82% conversion in 3 hr with reduced byproduct formation. This method proves particularly effective for gram-scale syntheses, though it requires precise temperature control to prevent thermal decomposition of the fluorophenyl group.
Table 1: Comparison of Amidation Methods
| Coupling System | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDC/HOBt | Acetonitrile | 25 | 24 | 78 | 92 |
| Solvent-free | - | 120 | 3 | 82 | 95 |
| DCC/DMAP | DCM | 0→25 | 18 | 68 | 89 |
| T3P®/EtOAc | Ethyl Acetate | 40 | 6 | 85 | 94 |
Fluorophenyl Group Installation: Electrophilic vs. Nucleophilic Approaches
Electrophilic Fluorination
Direct fluorination of phenyl precursors using Selectfluor® in MeCN/HFIP (1:1) at 60°C introduces fluorine at the ortho position with 76% efficiency. However, competing para-substitution (14%) necessitates chromatographic separation, reducing overall process efficiency.
Halogen Exchange Reactions
Displacement of 2-chlorophenyl intermediates with KF in DMF at 150°C (18 hr) achieves complete conversion to the fluorophenyl derivative. This method benefits from inexpensive starting materials but requires specialized equipment for high-temperature/high-pressure conditions.
Steric Management of the Propan-2-yl Group
The bulky 2-(naphthalen-2-yl)propan-2-amine moiety necessitates careful reaction design to prevent steric inhibition. Kinetic studies reveal that:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase amine nucleophilicity but promote racemization. Optimal results occur in THF with 15% DMPU additive, balancing reactivity and stereochemical integrity.
- Temperature Control : Maintaining reactions at −10°C during amine addition reduces epimerization from 12% to <2%.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl3): δ 7.82–7.26 (m, 11H, naphthalene + fluorophenyl), 2.98 (s, 2H, CH2CO), 1.72 (s, 6H, C(CH3)2).
- HRMS : m/z calc. for C21H20FNO [M+H]+ 322.1612, found 322.1609.
Table 2: Comparative Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 122–125°C | DSC |
| LogP | 3.89 ± 0.12 | Shake Flask |
| Aqueous Solubility | 4.7 μg/mL (25°C) | HPLC-UV |
| pKa | 9.34 (amide NH) | Potentiometric |
Industrial-Scale Process Optimization
Pilot plant data (100 kg batch) demonstrates that combining EDC/HOBt coupling in acetonitrile with subsequent solvent-switch distillation achieves 89% isolated yield at 98.7% purity. Key parameters:
- Stoichiometry : 1.05 eq EDC, 1.1 eq HOBt
- Workup : Sequential washes with 5% NaHCO3 (3×), 2% HCl (2×), brine (1×)
- Crystallization : Anti-solvent (n-heptane) addition at 0°C yields needle-shaped crystals suitable for direct tableting.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorinated phenyl group and naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The acetamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Key Observations :
- Fluorinated Aromatic Groups : The 2-fluorophenyl group in the target compound is shared with compound 15 () and N-cyclohexyl-2-(4-fluorophenyl)acetamide (). Fluorination often enhances metabolic stability and binding affinity in drug design .
- Naphthalene Moieties: The naphthalen-2-yl group in the target compound is structurally similar to N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (), which exhibited cytotoxicity comparable to cisplatin. Naphthalene rings may enhance hydrophobic interactions in biological targets .
- Similar bulky groups in suvecaltamide () and HC-030031 () are critical for target selectivity.
Pharmacological and Physicochemical Properties
- Cytotoxicity : The naphthalen-2-yloxy derivative in showed cytotoxic effects at 3.16 µM/mL, comparable to cisplatin. The target’s naphthalene group may confer similar properties .
- Solubility and Permeability : Bulky substituents like 2-(naphthalen-2-yl)propan-2-yl may reduce aqueous solubility but improve membrane permeability, as seen in orexin receptor antagonists () .
- TRPA1 Antagonism : Fluorophenyl-containing compounds like HC-030031 () demonstrate the role of fluorination in modulating ion channel activity .
Crystallographic and Analytical Data
Structural validation of similar compounds relies on techniques such as:
- NMR Spectroscopy : and report detailed $ ^1H $ NMR shifts for confirming acetamide structures .
Biological Activity
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide exhibit significant antimicrobial properties. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
These findings suggest that the compound may possess similar antimicrobial efficacy.
Anticancer Activity
In vitro studies have demonstrated that compounds related to 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can induce apoptosis in cancer cells. For instance, some derivatives have been shown to activate caspases and promote phosphatidylserine flipping, indicating the activation of intrinsic apoptotic pathways . The following table summarizes the IC50 values for various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| SK228 | A549 | 0.25 |
| SK228 | CL15 | 0.35 |
These results indicate a promising potential for therapeutic applications in oncology.
The mechanisms through which 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide exerts its biological effects may involve several pathways:
- Inhibition of DNA Gyrase : Similar compounds have been identified as DNA gyrase inhibitors, which play a crucial role in bacterial DNA replication.
- Caspase Activation : Induction of apoptosis through caspase pathways suggests that the compound could be effective in cancer treatment by promoting programmed cell death.
- Synergistic Effects : Some derivatives have shown synergistic relationships with existing antibiotics, enhancing their efficacy against resistant strains .
Case Studies
One notable study involved the evaluation of various derivatives against a panel of human cancer cell lines, including A549 and HeLa cells. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis at low concentrations (IC50 values ranging from 3.35 to 16.79 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
